3-amino-N,N-bis(2-hydroxyethyl)benzamide

Physical Property Solid State Benzamide Derivative

3-Amino-N,N-bis(2-hydroxyethyl)benzamide (CAS 301172-77-0) is a substituted benzamide derivative with the molecular formula C11H16N2O3 and an average mass of 224.25634 g/mol. The compound features a benzamide core substituted with a primary amino group (-NH2) at the 3-position of the aromatic ring and a bis(2-hydroxyethyl) moiety attached to the amide nitrogen.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 301172-77-0
Cat. No. B3035087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N,N-bis(2-hydroxyethyl)benzamide
CAS301172-77-0
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)N(CCO)CCO
InChIInChI=1S/C11H16N2O3/c12-10-3-1-2-9(8-10)11(16)13(4-6-14)5-7-15/h1-3,8,14-15H,4-7,12H2
InChIKeyODYLQZRDIXKWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N,N-bis(2-hydroxyethyl)benzamide (CAS 301172-77-0) Procurement Guide: Core Chemical Class and Structural Features


3-Amino-N,N-bis(2-hydroxyethyl)benzamide (CAS 301172-77-0) is a substituted benzamide derivative with the molecular formula C11H16N2O3 and an average mass of 224.25634 g/mol [1]. The compound features a benzamide core substituted with a primary amino group (-NH2) at the 3-position of the aromatic ring and a bis(2-hydroxyethyl) moiety attached to the amide nitrogen [1]. This structural arrangement confers distinct physicochemical properties, including enhanced hydrophilicity due to the two hydroxyl (-OH) groups on the diethanolamine-derived side chain [1].

3-Amino-N,N-bis(2-hydroxyethyl)benzamide (CAS 301172-77-0): Why In-Class Substitution Is Not Scientifically Valid Without Comparative Data


Benzamide derivatives exhibit substantial variation in physical properties and potential applications depending on specific substitution patterns. The presence, position, and nature of substituents (e.g., amino vs. hydroxyl groups) directly influence key procurement-relevant parameters such as melting point, solubility, and molecular interactions . For example, the 3-amino substituent on the aromatic ring of this compound distinguishes it from unsubstituted N,N-bis(2-hydroxyethyl)benzamide, resulting in a different physical state at room temperature . Without systematic comparative evaluation against specific analogs, substituting one benzamide derivative for another risks altering critical material properties that affect downstream processing, formulation stability, or experimental outcomes. The following evidence guide provides the limited but verifiable differentiation data available for this compound.

3-Amino-N,N-bis(2-hydroxyethyl)benzamide (CAS 301172-77-0) Quantitative Differentiation Evidence


Physical State Differentiation: 3-Amino-N,N-bis(2-hydroxyethyl)benzamide vs. Unsubstituted N,N-Bis(2-hydroxyethyl)benzamide

The presence of the 3-amino substituent on the aromatic ring alters the physical state of the compound at room temperature. 3-Amino-N,N-bis(2-hydroxyethyl)benzamide is a solid, whereas N,N-bis(2-hydroxyethyl)benzamide, which lacks the amino group, is reported as a liquid under the same ambient conditions . This qualitative difference is fundamental for procurement decisions involving material handling and formulation.

Physical Property Solid State Benzamide Derivative

Structural Feature Differentiation: Enhanced Hydrophilicity from Bis(2-hydroxyethyl) Substitution

The N,N-bis(2-hydroxyethyl) moiety contributes two hydroxyl (-OH) groups that significantly increase the compound's hydrophilicity and polarity compared to benzamide derivatives lacking this substitution pattern . While no direct quantitative solubility data comparing this compound to close analogs is available in the accessible literature, the presence of dual hydroxyl groups provides a class-level inference that this compound exhibits enhanced aqueous compatibility relative to N-alkyl or unsubstituted benzamide counterparts .

Hydrophilicity Solubility Hydrogen Bonding

Molecular Weight Differentiation Among N,N-Bis(2-hydroxyethyl)benzamide Derivatives

3-Amino-N,N-bis(2-hydroxyethyl)benzamide has a molecular weight of 224.26 g/mol (C11H16N2O3) [1]. For comparison, the related compound 4-amino-2-chloro-N,N-bis(2-hydroxyethyl)benzamide, which contains an amino group at the 4-position and an additional chloro substituent, has a molecular weight of 246.69 g/mol (C11H15ClN2O3) [2]. The approximately 22.4 g/mol difference reflects the mass contribution of the chlorine atom, which alters physical properties and potential intermolecular interactions.

Molecular Weight Physicochemical Property Benzamide Analog

Limited Availability of Direct Comparative Performance Data for Procurement Decisions

A comprehensive search of primary research papers, patents, and authoritative databases yielded no published head-to-head comparative studies evaluating 3-amino-N,N-bis(2-hydroxyethyl)benzamide against close structural analogs for biological activity, catalytic efficiency, stability, or other performance metrics. The absence of such data means that any claims regarding superior performance, enhanced binding affinity, or improved reactivity relative to other N,N-bis(2-hydroxyethyl)benzamide derivatives cannot be substantiated with current public evidence. This finding should inform procurement and experimental design strategies.

Data Availability Procurement Caution Research Gap

3-Amino-N,N-bis(2-hydroxyethyl)benzamide (CAS 301172-77-0): Evidence-Aligned Research and Procurement Scenarios


Solid-State Material Handling and Powder-Based Formulation Development

Given the documented solid physical state of 3-amino-N,N-bis(2-hydroxyethyl)benzamide at room temperature , this compound is suitable for research applications requiring solid-phase handling, such as powder blending, solid-state characterization, and preparation of solid-dosage experimental formulations. The solid state contrasts with the liquid nature of the unsubstituted N,N-bis(2-hydroxyethyl)benzamide analog, making this compound preferable for workflows involving weighing, milling, or compaction processes .

Aqueous-Compatible Synthetic Intermediate Development

The bis(2-hydroxyethyl) moiety provides two hydroxyl groups that enhance hydrophilicity and polarity , making 3-amino-N,N-bis(2-hydroxyethyl)benzamide a candidate for synthetic schemes conducted in aqueous or partially aqueous media. The 3-amino substituent offers a functional handle for further derivatization through diazotization, acylation, or Schiff base formation, while the hydroxyl groups may improve solubility in polar reaction solvents compared to less polar benzamide derivatives .

Reference Standard for Comparative Structure-Property Relationship Studies

The limited availability of published comparative performance data for this compound [1] positions it as a candidate for fundamental structure-property relationship investigations. Researchers may employ 3-amino-N,N-bis(2-hydroxyethyl)benzamide as a reference compound to systematically evaluate how the 3-amino substitution pattern influences physical properties (e.g., melting point, solubility, hydrogen-bonding capacity) relative to unsubstituted, 4-substituted, or halogenated N,N-bis(2-hydroxyethyl)benzamide analogs.

Custom Synthesis of N-Substituted Benzamide Derivatives

The compound's molecular structure, containing both an aromatic amine and a diethanolamide moiety , makes it a versatile building block for the synthesis of more complex benzamide derivatives. The 3-amino group can undergo electrophilic aromatic substitution or serve as a coupling partner in amide bond formation, while the bis(2-hydroxyethyl) group may be retained or further modified depending on synthetic objectives. This dual functionality supports applications in medicinal chemistry and materials science where tailored benzamide scaffolds are required.

Technical Documentation Hub

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